![molecular formula C15H9F3N2O B14249227 Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- CAS No. 502422-30-2](/img/structure/B14249227.png)
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. One such method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination, fluorination, and cyclization to form the desired product . The choice of method depends on the specific requirements of the target compound and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bu4N+F- in DMF, sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways . The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): Used in crop protection products and has similar pest control properties.
4-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinctive chemical and biological properties.
Propiedades
Número CAS |
502422-30-2 |
|---|---|
Fórmula molecular |
C15H9F3N2O |
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
4-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
Clave InChI |
WNNWPJHJJXOCBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
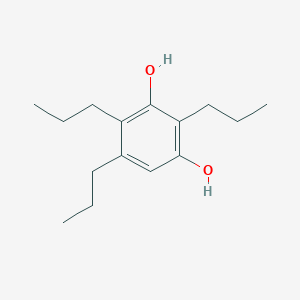
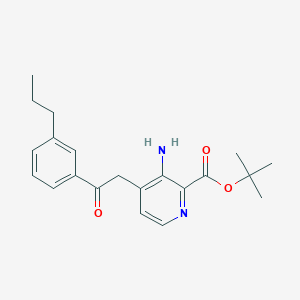
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

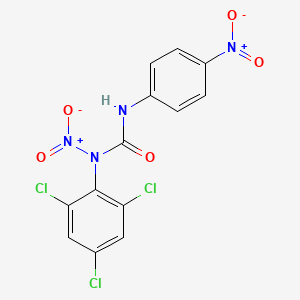

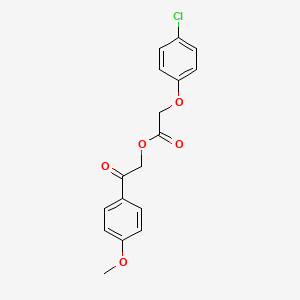
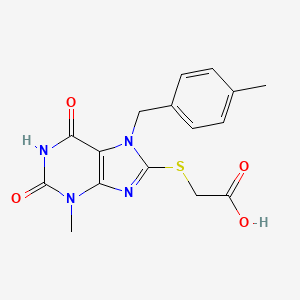
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
